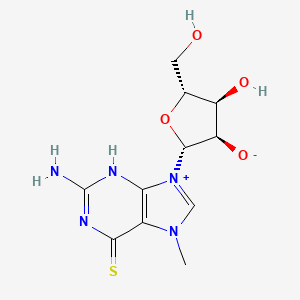
7-Methyl-6-thioguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6-thioguanosine is a chromophoric substrate used primarily in biochemical research. It is known for its ability to quantify inorganic phosphate and determine the activity of purine nucleoside phosphorylase . The compound has a molecular formula of C11H15N5O4S and a molecular weight of 313.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine typically involves the methylation of 6-thioguanosine. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as sodium hydroxide and methyl iodide are commonly used.
Major Products Formed:
Oxidation: Potential products include sulfoxides and sulfones.
Substitution: Methylated derivatives are common products.
Wissenschaftliche Forschungsanwendungen
7-Methyl-6-thioguanosine is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase and inorganic phosphate . This reaction is monitored spectrophotometrically, making it a valuable tool for measuring enzyme activity and phosphate levels .
Vergleich Mit ähnlichen Verbindungen
6-Thioguanosine: Similar in structure but lacks the methyl group at the 7-position.
7-Methylguanosine: Similar but lacks the thiol group at the 6-position.
Uniqueness: 7-Methyl-6-thioguanosine’s unique combination of a methyl group at the 7-position and a thiol group at the 6-position makes it particularly useful for specific biochemical assays and research applications .
Eigenschaften
Molekularformel |
C11H15N5O4S |
|---|---|
Molekulargewicht |
313.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
JZOJDNSUWURGIR-KQYNXXCUSA-N |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |
Synonyme |
2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















